molecular formula C12H17N5O2 B2459901 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide CAS No. 2034368-11-9

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide

Cat. No.: B2459901
CAS No.: 2034368-11-9
M. Wt: 263.301
InChI Key: XMGGOGMPLYQSHT-UHFFFAOYSA-N
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Description

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide is a synthetic compound belonging to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazolo-pyrazine core, which is a fused heterocyclic system containing nitrogen atoms, and a pivalamide group, which is a derivative of pivalic acid.

Mechanism of Action

Target of Action

The compound N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide, also known as N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2,2-dimethylpropanamide, has been found to exhibit significant antibacterial activities . The primary targets of this compound are Gram-positive Staphylococcus aureus (S. aureus) and Gram-negative Escherichia coli (E. coli) strains . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

It has been observed that the compound exhibits inhibitory activities against its bacterial targets . This suggests that the compound may interact with certain bacterial proteins or enzymes, disrupting their normal functions and thereby inhibiting the growth and proliferation of the bacteria.

Result of Action

The compound has been found to exhibit moderate to good antibacterial activities against both S. aureus and E. coli strains . This suggests that the compound’s action results in the inhibition of bacterial growth and proliferation, thereby helping to control bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide typically involves the following steps:

    Formation of the Triazolo-Pyrazine Core: This step involves the cyclization of a suitable precursor, such as a pyrazine derivative, with a triazole moiety. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the triazolo-pyrazine core using a methylating agent, such as methyl iodide, in the presence of a base, such as potassium carbonate.

    Attachment of the Pivalamide Group: The final step involves the acylation of the triazolo-pyrazine core with pivaloyl chloride in the presence of a base, such as triethylamine, to form the desired pivalamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; solvents such as DMF or dichloromethane; catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide is unique due to its specific methoxy and pivalamide substituents, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-12(2,3)11(18)14-7-8-15-16-9-10(19-4)13-5-6-17(8)9/h5-6H,7H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGGOGMPLYQSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NN=C2N1C=CN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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